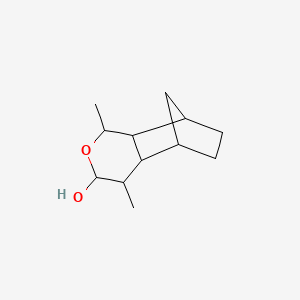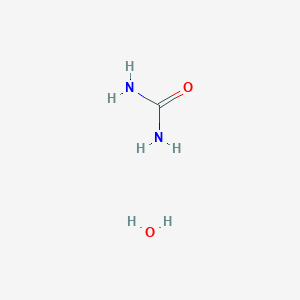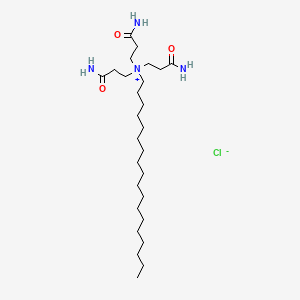
N-Hexacosyl-27-hydroxyoctacosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexacosyl-27-hydroxyoctacosanamide is a complex organic compound with the molecular formula C54H109NO2 It is characterized by a long hydrocarbon chain with an amide group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexacosyl-27-hydroxyoctacosanamide typically involves the reaction of hexacosylamine with 27-hydroxyoctacosanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexacosyl-27-hydroxyoctacosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to convert the hydroxyl group into a leaving group.
Major Products
Oxidation: Formation of 27-oxooctacosanoic acid.
Reduction: Formation of hexacosylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hexacosyl-27-hydroxyoctacosanamide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying long-chain amides and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Hexacosyl-27-hydroxyoctacosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hexacosyl-27-hydroxyhexacosanamide
- N-Hexacosyl-27-hydroxyheptacosanamide
- N-Hexacosyl-27-hydroxytriacontanamide
Uniqueness
N-Hexacosyl-27-hydroxyoctacosanamide is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties
Propiedades
Número CAS |
138110-93-7 |
|---|---|
Fórmula molecular |
C54H109NO2 |
Peso molecular |
804.4 g/mol |
Nombre IUPAC |
N-hexacosyl-27-hydroxyoctacosanamide |
InChI |
InChI=1S/C54H109NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-31-34-37-40-43-46-49-52-55-54(57)51-48-45-42-39-36-33-30-27-24-21-18-16-17-20-23-26-29-32-35-38-41-44-47-50-53(2)56/h53,56H,3-52H2,1-2H3,(H,55,57) |
Clave InChI |
PCQHLJQHKNQEPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
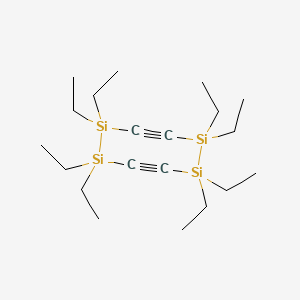
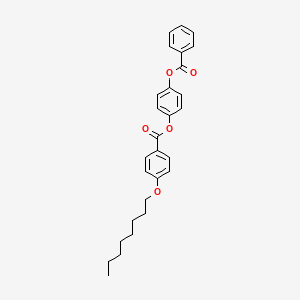
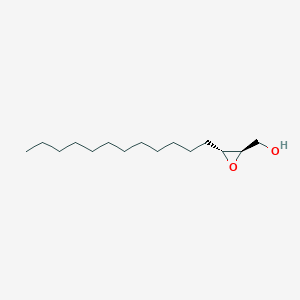
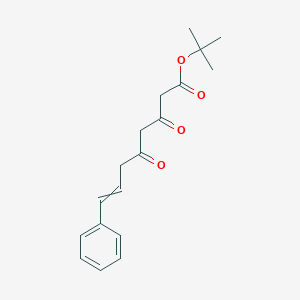
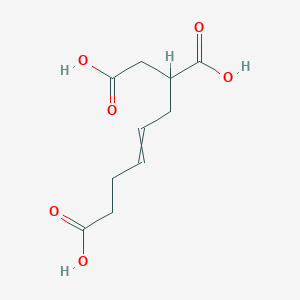
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
